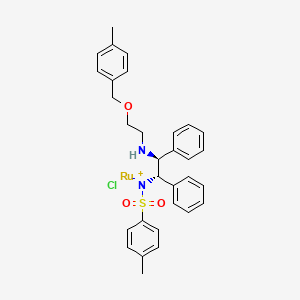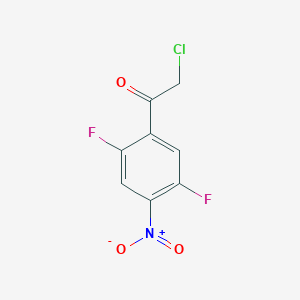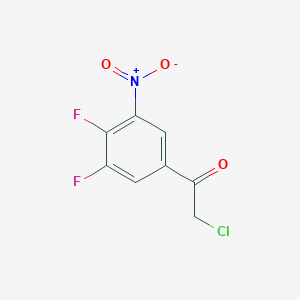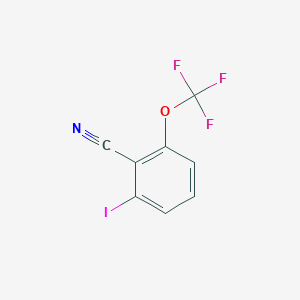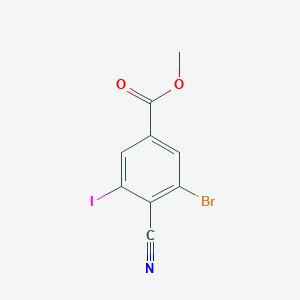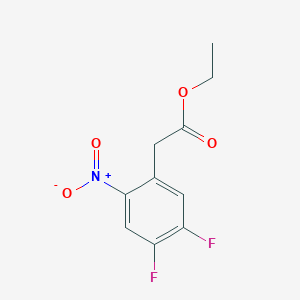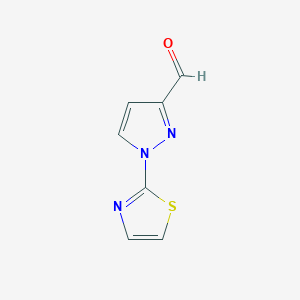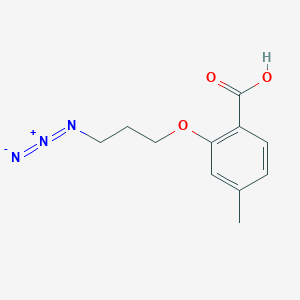
2-(3-Azidopropoxy)-4-methylbenzoic acid
概要
説明
2-(3-Azidopropoxy)-4-methylbenzoic acid is an organic compound that features an azide group, a propoxy linker, and a methylbenzoic acid core. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The azide group is particularly reactive, making this compound a valuable intermediate in click chemistry and other synthetic methodologies.
科学的研究の応用
2-(3-Azidopropoxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive triazole derivatives.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, through its reactive azide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-4-methylbenzoic acid typically involves the following steps:
Preparation of 3-Azidopropanol: This can be achieved by reacting 3-chloropropanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Esterification: The 3-azidopropanol is then esterified with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-Azidopropoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Reduction: The azide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper(I) salts, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in anhydrous ether or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide in DMF for nucleophilic substitution reactions.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Substituted Derivatives: Formed via nucleophilic substitution.
作用機序
The mechanism of action of 2-(3-Azidopropoxy)-4-methylbenzoic acid is primarily based on the reactivity of its azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. In biological systems, the compound can be used to modify proteins or other biomolecules through bioconjugation, enabling the study of molecular interactions and pathways.
類似化合物との比較
Similar Compounds
3-Azidopropionic acid: Contains an azide group and a carboxylic acid group but lacks the aromatic ring and methyl group.
4-Azidobenzoic acid: Contains an azide group and a benzoic acid core but lacks the propoxy linker.
2-Azidoethanol: Contains an azide group and a hydroxyl group but lacks the aromatic ring and carboxylic acid group.
Uniqueness
2-(3-Azidopropoxy)-4-methylbenzoic acid is unique due to its combination of an azide group, a propoxy linker, and a methylbenzoic acid core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
2-(3-azidopropoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-3-4-9(11(15)16)10(7-8)17-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYOHIJZSUWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


